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Compound of Interest

Compound Name: 6-Fluoroquinoline-2-carbaldehyde

Cat. No.: B1274623 Get Quote

An In-depth Technical Guide to 6-Fluoroquinoline-2-carbaldehyde: Properties, Synthesis,

and Applications

Introduction
6-Fluoroquinoline-2-carbaldehyde is a pivotal heterocyclic building block in modern

medicinal and materials chemistry. As a derivative of the quinoline scaffold, a privileged

structure in drug discovery, it combines the unique electronic properties of a fluorine substituent

with the reactive potential of an aldehyde functional group. The strategic placement of the

fluorine atom at the 6-position is a well-established strategy for modulating the pharmacokinetic

and pharmacodynamic properties of bioactive molecules, often enhancing metabolic stability

and binding affinity.[1][2] This guide, prepared from the perspective of a senior application

scientist, provides an in-depth exploration of the core physicochemical properties, synthetic

methodologies, and key applications of this versatile intermediate, tailored for researchers and

professionals in drug development and chemical synthesis.

Core Physicochemical & Structural Properties
Understanding the fundamental properties of 6-Fluoroquinoline-2-carbaldehyde is essential

for its effective handling, reaction design, and application. The molecule's characteristics are

defined by the fusion of an aromatic quinoline ring system, an electron-withdrawing fluorine

atom, and a reactive carboxaldehyde group.
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The identity and basic properties of 6-Fluoroquinoline-2-carbaldehyde are summarized

below. These identifiers are critical for accurate sourcing and regulatory compliance.

Property Value Source(s)

IUPAC Name
6-fluoroquinoline-2-

carbaldehyde
[3]

Synonyms
6-Fluoroquinoline-2-

carboxaldehyde
[4][5][6]

CAS Number 260430-93-1 [3][4][5]

Molecular Formula C₁₀H₆FNO [3][4][7]

Molecular Weight 175.16 g/mol [4][5][7]

InChI Key
JDQMJKKGPXPPOJ-

UHFFFAOYSA-N
[3][4]

SMILES O=Cc1nc2ccc(F)cc2c1 [3][4]

Physical and Chemical Properties
These properties dictate the compound's behavior in various physical states and chemical

environments, informing decisions on storage, solvent selection, and reaction conditions.
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Property Value Notes & Insights Source(s)

Physical Form

Solid. Appears as a

powder ranging from

cream to yellow.

The color may vary

slightly based on

purity.

[4][8]

Melting Point 113-120 °C

The relatively high

melting point is

indicative of a stable

crystalline lattice

structure. The range

suggests typical purity

levels for a chemical

intermediate.

[3][4][5]

Boiling Point
318.0 ± 22.0 °C

(Predicted)

This is a predicted

value; experimental

determination may not

be feasible due to

potential

decomposition at high

temperatures.

[6]

Solubility

Poorly soluble in

water. Soluble in

organic solvents.

Quinolines are

generally soluble in

common organic

solvents like

methanol,

dichloromethane, and

DMSO.[9]

[9][10]

pKa
2.98 ± 0.43

(Predicted)

The quinoline nitrogen

is weakly basic. This

predicted pKa

suggests it will be

protonated only under

strongly acidic

conditions.

[6]
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Stability Moisture sensitive.

Should be stored

under inert gas and in

a desiccated

environment to

prevent hydration of

the aldehyde or other

degradation

pathways.

[3][6]

Storage Temperature 2-8°C

Refrigeration is

recommended to

ensure long-term

stability.

[4][6][7]

Synthesis and Purification
The synthesis of 6-Fluoroquinoline-2-carbaldehyde is a critical process, enabling its

availability for further research and development. The most common laboratory-scale synthesis

involves the selective oxidation of the corresponding 2-methyl substituted precursor.

Synthetic Workflow: Oxidation of 6-Fluoro-2-
methylquinoline
The choice of selenium dioxide (SeO₂) as the oxidizing agent is strategic. It is a well-

established reagent for the oxidation of activated methyl groups, such as those adjacent to a

heteroaromatic ring, to aldehydes. The reaction is typically performed in a high-boiling solvent

like 1,4-dioxane to achieve the necessary reaction temperature.
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Reactants

Process Workup & Purification Final Product6-Fluoro-2-methylquinoline

Heat at 100 °C
(2 hours)

Combine

Selenium Dioxide (SeO₂)
1,4-Dioxane

1. Cool Reaction
2. Add 5% aq. NaHCO₃

Completion Extract with
Dichloromethane (DCM)

Dry Organic Layer
(e.g., MgSO₄) & Evaporate Crystallize from Ethanol 6-Fluoroquinoline-2-carbaldehydeIsolate

Click to download full resolution via product page

Synthetic workflow for 6-Fluoroquinoline-2-carbaldehyde.

Detailed Experimental Protocol
This protocol is based on established methodologies for similar transformations.[11]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-fluoro-

2-methylquinoline (1.0 eq) and selenium dioxide (2.0 eq) in 1,4-dioxane.

Heating: Heat the reaction mixture to 100 °C and maintain for 2-3 hours. The progress

should be monitored by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Quenching and Extraction: Once complete, cool the mixture to room temperature. Carefully

add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic

byproducts. Extract the aqueous mixture multiple times with dichloromethane (CH₂Cl₂).

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium

sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure

using a rotary evaporator.

Purification: The resulting crude product is purified by crystallization from ethanol to yield the

final product as a white or pale yellow solid.[11]
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Self-Validation Insight: The choice of a weak base like NaHCO₃ for the workup is crucial. It

neutralizes acidic selenium byproducts without risking side reactions with the aldehyde product,

which could occur with stronger bases. The final crystallization step is essential for removing

any residual selenium species and achieving high purity.

Chemical Reactivity and Applications
The synthetic utility of 6-Fluoroquinoline-2-carbaldehyde stems from the reactivity of its

aldehyde group, which serves as a handle for a wide array of chemical transformations. This

makes it a valuable intermediate in the synthesis of complex molecules, particularly in the

pharmaceutical sector.

Core Reactivity
The aldehyde functional group can participate in numerous reactions, including:

Reductive Amination: To form secondary and tertiary amines.

Wittig Reaction: To form alkenes.

Condensation Reactions: Such as Knoevenagel or Claisen-Schmidt condensations to form

α,β-unsaturated systems.

Oxidation: To form the corresponding 6-fluoroquinoline-2-carboxylic acid.

Reduction: To form 6-fluoro-2-quinolinemethanol.

The fluorine atom at the 6-position primarily exerts an electronic effect, influencing the reactivity

of the quinoline ring system and providing a key structural feature for biological activity in

downstream products.[2][12]

Application as a Pharmaceutical Intermediate
6-Fluoroquinoline-2-carbaldehyde is a key starting material for derivatives with significant

therapeutic potential. The fluoroquinolone core is famously associated with a class of broad-

spectrum antibiotics.[10][12] While this specific aldehyde is not a direct precursor to common

antibiotics like ciprofloxacin, it is used to synthesize novel quinoline-based agents being

investigated for various diseases.
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Antimalarial Agents: Research has demonstrated that modifying the 2- and 4-positions of the

6-fluoroquinoline scaffold can lead to compounds with potent in vitro and in vivo activity

against Plasmodium falciparum, the parasite responsible for malaria.[1]

Antibacterial Agents: The molecule is a precursor for synthesizing novel quinoline derivatives

tested for their antimicrobial properties against various bacterial strains.[1]

Corrosion Inhibition: Beyond medicine, quinoline derivatives have been studied for their

ability to inhibit metal corrosion, suggesting applications in materials science.[1]

Chemical Transformations

Resulting Scaffolds

Target Applications

6-Fluoroquinoline-2-carbaldehyde

Reductive Amination Wittig Reaction Condensation Oxidation

Substituted Amines Stilbene Analogues Chalcone-like Structures Carboxylic Acids

Antimalarial Agents Antibacterial AgentsAnticancer Research Corrosion Inhibitors

Click to download full resolution via product page

Role as a versatile chemical intermediate in R&D.

Analytical Characterization
Rigorous analytical characterization is non-negotiable for confirming the identity and purity of 6-
Fluoroquinoline-2-carbaldehyde. A combination of spectroscopic and chromatographic

methods should be employed.
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Expected Spectroscopic Data
While a comprehensive, peer-reviewed spectral dataset for this specific molecule is not readily

available, its structure allows for expert prediction of its key spectral features.

¹H NMR (Proton NMR):

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ

9.5-10.5 ppm.

Aromatic Protons: Several signals are expected in the aromatic region (δ 7.0-8.5 ppm).

The fluorine at C6 will introduce complex splitting patterns (coupling) to adjacent protons,

which can be analyzed to confirm its position.

¹³C NMR (Carbon NMR):

Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 190-200

ppm.[13]

Aromatic Carbons: Multiple signals will appear between δ 110-160 ppm. The carbon

directly bonded to fluorine (C6) will exhibit a large one-bond coupling constant (¹JCF) of

approximately 245-258 Hz, which is a definitive diagnostic peak.[2]

IR (Infrared) Spectroscopy:

C=O Stretch: A strong, sharp absorption band is expected around 1700-1730 cm⁻¹ for the

aldehyde carbonyl group.[14]

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

C-F Stretch: A strong band is expected in the fingerprint region, typically between 1000-

1300 cm⁻¹.

Mass Spectrometry (MS):

In techniques like GC-MS with electron ionization (EI), a prominent molecular ion (M⁺)

peak is expected at m/z = 175.16.[15][16] The fragmentation pattern would likely involve

the loss of the -CHO group and other characteristic cleavages of the quinoline ring.[16]
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Chromatographic Purity Assessment
Gas Chromatography (GC): Purity can be assessed by GC, often coupled with a Flame

Ionization Detector (FID) or Mass Spectrometer (MS). Commercial suppliers typically

guarantee a purity of >96% by GC.[8]

High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for

purity determination, particularly for less volatile compounds or for monitoring reaction

progress.

Safety and Handling
Proper handling of 6-Fluoroquinoline-2-carbaldehyde is essential to ensure laboratory safety.

Hazards: The compound is classified as an irritant. It can cause skin irritation (H315), serious

eye irritation (H319), and may cause respiratory irritation (H335).[1][5]

Precautions:

Use in a well-ventilated area or a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid breathing dust, fumes, or vapors.

Avoid contact with skin and eyes.[1]

Conclusion
6-Fluoroquinoline-2-carbaldehyde stands out as a high-value intermediate for scientific

research, particularly in the realm of medicinal chemistry. Its well-defined physicochemical

properties, accessible synthetic route, and versatile reactivity make it an ideal starting point for

the development of novel therapeutic agents and functional materials. The strategic inclusion of

a fluorine atom provides a proven advantage for modulating biological activity, ensuring that

this compound will remain a relevant and important tool for chemists and drug discovery

professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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